molecular formula C12H9NO B1504018 6-(furan-2-yl)-1H-indole CAS No. 885273-35-8

6-(furan-2-yl)-1H-indole

Cat. No.: B1504018
CAS No.: 885273-35-8
M. Wt: 183.21 g/mol
InChI Key: LKOMEJBHZIMBLT-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-1H-indole is a heterocyclic compound that features both a furan ring and an indole ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the furan moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The furan ring can then be introduced through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated furan derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The indole ring can be reduced to form indoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(furan-2-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The furan and indole rings can also participate in π-π stacking interactions and hydrogen bonding, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-1H-indole: Similar structure but with the furan ring attached at the 5-position of the indole ring.

    2-(furan-2-yl)-1H-indole: Furan ring attached at the 2-position of the indole ring.

    3-(furan-2-yl)-1H-indole: Furan ring attached at the 3-position of the indole ring.

Uniqueness

6-(furan-2-yl)-1H-indole is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and chemical reactivity compared to its isomers .

Properties

IUPAC Name

6-(furan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOMEJBHZIMBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696281
Record name 6-(Furan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-35-8
Record name 6-(2-Furanyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Furan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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